molecular formula C4H8ClNO B093383 2-Chloro-N-ethylacetamide CAS No. 105-35-1

2-Chloro-N-ethylacetamide

Cat. No.: B093383
CAS No.: 105-35-1
M. Wt: 121.56 g/mol
InChI Key: JUBORNFANZZVJL-UHFFFAOYSA-N
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Description

2-Chloro-N-ethylacetamide (CAS 105-35-1) is an organochlorine compound with the molecular formula C₄H₈ClNO and a molecular weight of 121.565 g/mol . Its IUPAC name is this compound, and it is characterized by an ethyl group attached to the nitrogen atom of the chloroacetamide backbone. Key physical properties include:

  • Boiling point: 432.39 K (159.24°C, calculated via Joback method) .
  • Melting point: 267.35 K (-5.8°C, calculated) .
  • LogP (octanol/water): 0.361 (Crippen method), indicating moderate lipophilicity .
  • Safety: Classified as Acute Toxicity Category 3 (oral) and WGK 3 (high water hazard) .

The compound is used in organic synthesis, pharmaceutical research, and analytical applications, such as reverse-phase HPLC analysis using specialized columns like Newcrom R1 . Its structure and reactivity make it a versatile intermediate for derivatives with biological or industrial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-ethylacetamide can be synthesized through the reaction of ethylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+C2H5NH2ClCH2CONHC2H5+HCl\text{ClCH}_2\text{COCl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{ClCH}_2\text{CONHC}_2\text{H}_5 + \text{HCl} ClCH2​COCl+C2​H5​NH2​→ClCH2​CONHC2​H5​+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. Continuous flow reactors may be used to ensure efficient mixing and heat management. The use of automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethylacetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form ethylamine and chloroacetic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of ethylamine and chloroacetic acid.

    Reduction: Formation of 2-chloro-N-ethyl ethanol.

Scientific Research Applications

Chemistry

2-Chloro-N-ethylacetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in chemical reactions to create more complex molecules, making it a valuable reagent in organic chemistry.

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition and as a probe for studying biological pathways. Its ability to interact with specific enzymes allows researchers to explore cellular mechanisms and their implications in health and disease.

Medicine

Recent studies have explored the therapeutic potential of this compound, particularly its anti-inflammatory and analgesic effects. Research indicates that this compound may modulate inflammatory responses, making it a candidate for drug development targeting conditions characterized by inflammation.

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor for specialty chemicals. Its unique chemical structure allows for modifications that can lead to innovative products in various sectors.

Antibacterial Activity

A study focused on the antibacterial properties of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a derivative) demonstrated significant efficacy against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 512 µg/mL, indicating that the compound exhibits potent antibacterial activity compared to its analogs .

CompoundMIC (µg/mL)
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide512
Control Compound1024

This study highlighted the importance of the chloro group in enhancing antibacterial activity, suggesting that structural modifications can lead to improved therapeutic agents.

Enzyme Inhibition Studies

Research investigating enzyme inhibition revealed that this compound can inhibit specific enzymes involved in metabolic pathways. The mechanism involves binding to the active site of enzymes, thus preventing substrate interaction and subsequent reaction progression.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethylacetamide involves its ability to act as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, it can interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-N-methylacetamide (CAS 96-30-0)

  • Molecular formula: C₃H₆ClNO.
  • Key differences: Boiling point: Higher than the ethyl derivative (215.07–242.7°C vs. Melting point: 50.05°C (EPI Suite), significantly higher than the ethyl variant’s calculated -5.8°C, suggesting better crystalline packing . Water solubility: 341,570 mg/L (EPI Suite), far exceeding the ethyl derivative’s lower solubility .
  • Applications : Similar synthetic utility but with distinct reactivity due to steric and electronic effects .

2-Chloro-N-phenylacetamide (C₈H₈ClNO)

  • Structural features : A phenyl group replaces the ethyl substituent.
  • Key differences :
    • Crystal packing : Forms infinite chains via N–H⋯O hydrogen bonds, enhancing thermal stability .
    • Solubility : Lower than alkyl derivatives due to the hydrophobic phenyl ring.
    • Dihedral angles : The acetamide plane forms a 16.0° angle with the phenyl ring, influencing conformational rigidity .

2-Chloro-N,N-diphenylacetamide (C₁₄H₁₂ClNO)

  • Structural features : Two phenyl groups on the nitrogen atom.
  • Key differences :
    • Molecular weight : Higher (245.7 g/mol), reducing volatility.
    • Dihedral angles : 76.0° and 64.0° between the acetamide plane and phenyl rings, creating steric hindrance and unique packing .
    • Solubility : Extremely low due to aromatic bulk.
  • Applications : Explored in crystallography and as a precursor for complex ligands .

N-Hydroxymethyl-2-chloroacetamide (CAS 6320-16-7)

  • Structural features : Hydroxymethyl (-CH₂OH) substituent on nitrogen.
  • Key differences :
    • Reactivity : The hydroxymethyl group enables participation in condensation reactions (e.g., with formaldehyde) .
    • Applications : Used as a preservative in latex and paints due to its biocidal properties .

Comparative Data Table

Property 2-Chloro-N-ethylacetamide 2-Chloro-N-methylacetamide 2-Chloro-N-phenylacetamide N-Hydroxymethyl-2-chloroacetamide
Molecular formula C₄H₈ClNO C₃H₆ClNO C₈H₈ClNO C₃H₆ClNO₂
Molecular weight 121.565 g/mol 107.54 g/mol 169.61 g/mol 123.54 g/mol
Boiling point 159.24°C (calc.) 215.07–242.7°C N/A N/A
Melting point -5.8°C (calc.) 50.05°C 297 K (crystal study) N/A
LogP 0.361 N/A ~1.5 (estimated) N/A
Water solubility Low 341,570 mg/L Low High (polar group)
Applications Synthesis, HPLC Organic intermediates Crystallography Preservatives

Biological Activity

2-Chloro-N-ethylacetamide is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and analgesic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound, with the molecular formula C4H8ClNO, is characterized by its chloroacetamide structure, which allows for diverse chemical reactivity. Its synthesis and derivatives have been explored for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Katke et al. evaluated the antibacterial and antifungal activities of various chloroacetamides, including this compound. The antimicrobial activity was assessed against several strains of bacteria and fungi using the agar diffusion method.

Antibacterial Activity

The results from the study highlighted the effectiveness of this compound against different bacterial strains, as shown in Table 1.

Sample Code E. coli (ATCC 25922) P. aeruginosa (ATCC 27853) S. aureus (ATCC 25923)
C-2-EA30 mm30 mm36 mm
C-3-EA27 mm29 mm30 mm
C-4-EA26 mm25 mm25 mm

Table 1: Antibacterial activity of various chloroacetamides including this compound .

The compound demonstrated notable zones of inhibition, particularly against E. coli and S. aureus, suggesting its potential as an effective antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound also showed antifungal activity against Candida species. The study reported that certain derivatives had a significant impact on fungal growth, indicating a broad spectrum of antimicrobial efficacy .

Analgesic Activity

The analgesic potential of derivatives of this compound has also been investigated. A study focused on docking analyses with cyclooxygenase (COX) enzymes revealed promising results for certain derivatives as analgesics. The synthesized compound AKM-2 exhibited significant analgesic responses comparable to standard drugs like diclofenac sodium.

Molecular Docking Studies

Molecular docking studies were performed to evaluate the binding affinity of these compounds to COX-1 and COX-2 enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that the compounds could effectively inhibit prostaglandin synthesis, thereby reducing pain and inflammation .

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of chloroacetamides:

  • Antimicrobial Screening : A comprehensive study screened multiple chloroacetamides for their antimicrobial properties, confirming that modifications in the acetamide structure can enhance biological activity.
  • Analgesic Evaluation : In vivo studies using hot plate models demonstrated that certain derivatives produced significant analgesic effects, supporting their potential use in pain management therapies.
  • Toxicological Assessments : Safety evaluations indicated that while some derivatives exhibit promising biological activity, they also require careful assessment regarding toxicity and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-N-ethylacetamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions to prevent inhalation .
  • Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to mitigate environmental contamination .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for emergency reference .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to identify the ethylamide group (δ ~1.2 ppm for CH3_3CH2_2) and chloroacetamide moiety (δ ~4.0 ppm for CH2_2Cl) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic system, space group Cc) to confirm stereochemistry .
  • IR Spectroscopy : Detect characteristic C=O stretching (~1650 cm1^{-1}) and C-Cl vibrations (~650 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reagent Selection : Use ethylamine and chloroacetyl chloride in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via recrystallization (ethanol/water) to achieve >95% yield .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?

  • Methodological Answer :

  • Variable Control : Systematically test solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalysts (e.g., KI for Finkelstein reactions) to identify kinetic vs. thermodynamic pathways .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to compare activation energies of competing mechanisms (SN_N1 vs. SN_N2) under varied conditions .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Microcosm Studies : Simulate aerobic/anaerobic aquatic environments spiked with this compound (1–100 ppm) and monitor degradation via LC-MS/MS. Identify metabolites like chloroacetic acid and N-ethylacetamide .
  • QSAR Modeling : Predict biodegradation half-lives using quantitative structure-activity relationship models (e.g., EPI Suite) based on log Kow_{ow} and molecular connectivity indices .

Q. How does the crystal structure of this compound influence its solid-state reactivity?

  • Methodological Answer :

  • Crystal Engineering : Analyze intermolecular interactions (e.g., N-H···O hydrogen bonds) via Hirshfeld surfaces to assess stability and reactivity toward co-crystallization or mechanochemical reactions .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points (98–100°C) and decomposition profiles with lattice energy calculations .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :

  • Dose-Response Replication : Conduct in vitro assays (e.g., MTT on HepG2 cells) across multiple labs using standardized protocols (ISO 10993-5) to verify LD50_{50} values .
  • Meta-Analysis : Aggregate historical data (e.g., ECOTOX database) and apply statistical tools (e.g., ANOVA) to identify outliers caused by impurity interference .

Properties

IUPAC Name

2-chloro-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8ClNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBORNFANZZVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146905
Record name 2-Chloro-N-ethylacetamide
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Molecular Weight

121.56 g/mol
Source PubChem
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CAS No.

105-35-1
Record name 2-Chloro-N-ethylacetamide
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Record name 2-Chloro-N-ethylacetamide
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Record name 2-Chloro-N-ethylacetamide
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Retrosynthesis Analysis

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2-Chloro-N-ethylacetamide
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2-Chloro-N-ethylacetamide

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